
SSAO inhibitor-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SSAO inhibitor-3 is a compound that inhibits semicarbazide-sensitive amine oxidase, an enzyme involved in the oxidative deamination of primary amines to aldehydes, hydrogen peroxide, and ammoniaThis compound has shown potential in treating various diseases, including atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis .
Métodos De Preparación
The synthesis of SSAO inhibitor-3 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of morpholine and piperazine triazole class compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
SSAO inhibitor-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative deamination of primary amines by this compound results in the formation of aldehydes, hydrogen peroxide, and ammonia .
Aplicaciones Científicas De Investigación
SSAO inhibitor-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of semicarbazide-sensitive amine oxidase and its effects on various biochemical pathways. In biology, it is used to investigate the role of SSAO in inflammation, oxidative stress, and cell signaling. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis . In industry, this compound is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of SSAO inhibitor-3 involves the inhibition of semicarbazide-sensitive amine oxidase, which prevents the oxidative deamination of primary amines. This inhibition reduces the production of reactive oxygen species, such as hydrogen peroxide, and decreases inflammation and oxidative stress. This compound targets the enzyme’s active site, binding to the copper-containing cofactor and preventing the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
SSAO inhibitor-3 is unique in its high selectivity and potency for inhibiting semicarbazide-sensitive amine oxidase. Similar compounds include other SSAO inhibitors, such as PXS-4728A and PXS-5131, which also target the enzyme but may have different selectivity and potency profiles . This compound has shown superior efficacy in reducing inflammation and oxidative stress compared to other inhibitors, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C15H23FN4O3 |
|---|---|
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-(methoxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23FN4O3/c1-22-11-15(21)2-4-20(5-3-15)14-18-8-13(9-19-14)23-10-12(6-16)7-17/h6,8-9,21H,2-5,7,10-11,17H2,1H3/b12-6+ |
Clave InChI |
GZDSVUQUHKADHK-WUXMJOGZSA-N |
SMILES isomérico |
COCC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O |
SMILES canónico |
COCC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


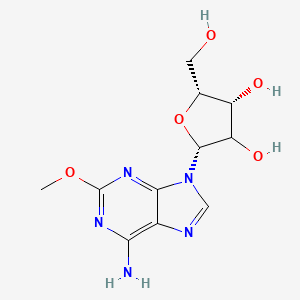
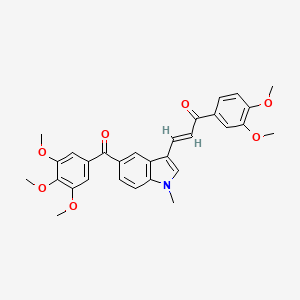
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

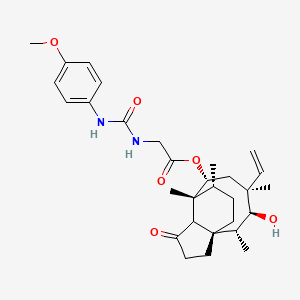
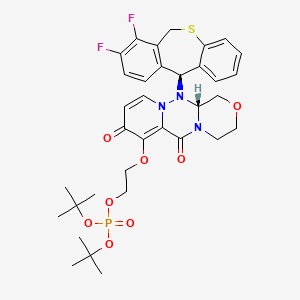
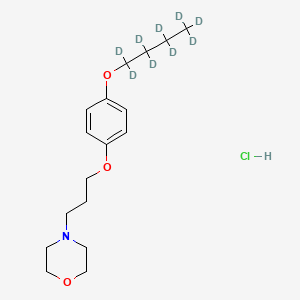
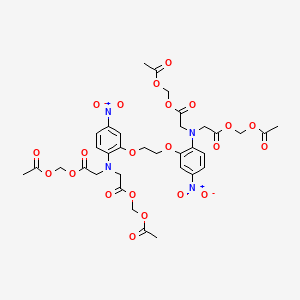
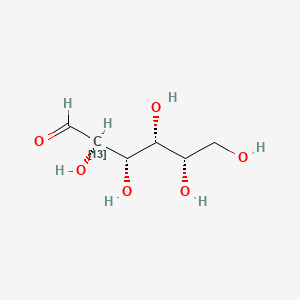
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

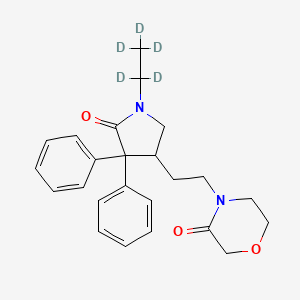
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)

